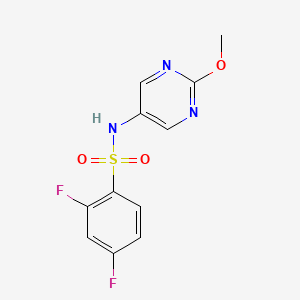

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 91431-22-0. It has a molecular weight of 272.33 .

Molecular Structure Analysis

The InChI code for N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated the synthesis and comprehensive characterization of related sulfonamide molecules, focusing on their structural, electronic properties, and interactions at the molecular level. A study by Murthy et al. (2018) detailed the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, emphasizing its stabilization through intermolecular interactions, supported by spectroscopic tools and DFT/B3LYP/6-311G++(d,p) level theory. This work showcases the compound's potential for various applications, including material science and molecular electronics (Murthy et al., 2018).

Chemical Transformations and Protections

Nitrobenzenesulfonamides serve as versatile intermediates for chemical transformations. Fukuyama et al. (1995) described their utility in the preparation of secondary amines and as protecting groups for amines, highlighting their efficiency and versatility in synthetic organic chemistry (Fukuyama et al., 1995).

Interaction with Biological Molecules

Some studies focus on the potential of nitrobenzenesulfonamides in interacting with biological targets. For example, Saari et al. (1991) explored nitrobenzenesulfonamides containing specific groups as novel hypoxic cell selective cytotoxic agents, indicating their potential in cancer therapy research (Saari et al., 1991).

Analytical and Bioanalytical Applications

Nitrobenzenesulfonamides have also been used in analytical and bioanalytical chemistry. For instance, Higashi et al. (2006) developed a procedure for enhancing the detection responses of estrogens in LC–MS, based on the introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization. This method demonstrates the applicability of nitrobenzenesulfonamide derivatives in improving analytical sensitivity (Higashi et al., 2006).

Environmental and Catalytic Studies

Research has also extended to environmental applications, such as the study by Wang et al. (2011), which investigated the efficient reduction of nitrobenzene to aniline using a biocatalyzed cathode, highlighting the potential of nitrobenzenesulfonamide compounds in environmental remediation processes (Wang et al., 2011).

Propriétés

IUPAC Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFQKUPFLTGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2669985.png)

![5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2669988.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride](/img/structure/B2669991.png)

![2-(2-((2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2669993.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2669994.png)